molecular formula C20H15N5O4 B3005207 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898443-33-9

9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No.: B3005207
CAS No.: 898443-33-9
M. Wt: 389.371
InChI Key: GNEDUHKAAJIQMH-UHFFFAOYSA-N
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Description

9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound that features a unique combination of benzodioxole and purine structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multiple steps, including the formation of the benzodioxole and purine rings, followed by their coupling. One common approach is the Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the purine ring, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced purine derivatives.

Scientific Research Applications

9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the purine structure can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA replication or repair.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide apart is the combination of both benzodioxole and purine structures in a single molecule. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4/c1-10-4-2-3-5-12(10)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)11-6-7-13-14(8-11)29-9-28-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEDUHKAAJIQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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